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Compound of Interest

(2,6-Dimethoxy-phenoxy)-acetic
Compound Name:

acid
CAS No.: 95110-10-4
Cat. No.: B1595082

Get Quote

Executive Summary

Compound: (2,6-Dimethoxy-phenoxy)-acetic acid CAS Registry Number: 95110-10-4 Role:
Pharmaceutical Intermediate / Chemical Building Block

This guide provides a rigorous technical analysis of (2,6-Dimethoxy-phenoxy)-acetic acid, a
structural analog of phenoxyacetic acid functionalized with methoxy groups at the ortho
positions. This substitution pattern mimics the syringyl moiety found in lignin and specific
bioactive natural products, making this compound a critical intermediate in the synthesis of
cardiovascular agents (e.g., substituted phenoxy-alkyl-amines) and neurological drugs.

The following sections detail its physicochemical constants, synthesis protocols, and analytical
characterization, designed to support researchers in drug development and organic synthesis.

Part 1: Physicochemical Profile[1][2]
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The physicochemical properties of (2,6-Dimethoxy-phenoxy)-acetic acid are governed by the
interplay between the hydrophilic carboxylic acid tail and the electron-rich, lipophilic dimethoxy-
benzene head.

Fundamental Constants Table
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Technical Commentary

Property Value | Description
Molecular Formula C10H1205
Molecular Weight 212.20 g/mol

Physical State

White Crystalline Solid

Melting Point

79-82°C

Note: Several commercial SDS
databases incorrectly list this
range as the Boiling Point.
Given the molecular weight
and polarity, 79°C is physically
impossible as a boiling point at
STP; it represents the melting

range.

Boiling Point

> 300 °C (Predicted)

Decomposition likely occurs
prior to boiling at atmospheric

pressure.

pKa (Acid)

~3.1 — 3.3 (Predicted)

Comparable to phenoxyacetic

acid (3.17). The ortho-methoxy
groups exert a steric effect but
minimal resonance donation to
the carboxylate due to the

ether spacer.

LogP (Octanol/Water)

~1.2 — 1.4 (Predicted)

Moderately lipophilic. The two
methoxy groups add
lipophilicity compared to
phenoxyacetic acid, but the
ionizable head group
dominates behavior at

physiological pH.

Solubility (Water)

Low (Free Acid)

<1 mg/mL at pH 2.0.

Solubility (Organic)

High

Soluble in ethanol, chloroform,
DMSO, and ethyl acetate.
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Solubility & lonization Behavior

The solubility of (2,6-Dimethoxy-phenoxy)-acetic acid is pH-dependent.

e pH < pKa (Acidic): The molecule exists in its protonated, neutral form. It is poorly soluble in
water but highly extractable into organic solvents (DCM, EtOACc).

e pH > pKa (Basic): The carboxylic acid deprotonates to form the carboxylate anion. Water
solubility increases strictly, allowing for aqueous extraction.

Part 2: Synthesis & Purification Protocol
Mechanistic Causality

The most robust synthesis route utilizes a Williamson Ether Synthesis. This involves the
nucleophilic attack of the 2,6-dimethoxyphenoxide ion on a haloacetic acid derivative. We
prefer Chloroacetic acid over ethyl bromoacetate for direct access to the acid without a
subsequent hydrolysis step, though the ester route offers easier purification if distillation is
required.

Protocol: Direct Alkylation

Reagents: 2,6-Dimethoxyphenol (Syringol), Chloroacetic acid, NaOH (aq), HCI (conc).

» Deprotonation: Dissolve 2,6-dimethoxyphenol (1.0 eq) in 20% NaOH solution (2.5 eq). The
excess base is critical to neutralize the chloroacetic acid and maintain the phenoxide
concentration.

o Observation: Solution turns slightly yellow/brown due to phenoxide formation.

o Alkylation: Add Chloroacetic acid (1.2 eq) slowly to the reaction mixture while maintaining
temperature at 70-80 °C.

o Control: Do not exceed 90 °C to prevent decarboxylation or polymerization side reactions.
o Reflux: Stir at mild reflux for 3—4 hours.

 Acidification (Precipitation): Cool the mixture to 0 °C. Slowly add conc. HCl until pH < 1.
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o Result: The product precipitates as a white/off-white solid.

 Purification (Self-Validating Step):

Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCOs).

[e]

Validation: Unreacted phenol (Syringol) is weakly acidic (pKa ~10) and will not dissolve in
bicarbonate (pH ~8.5), whereas the carboxylic acid (pKa ~3.2) will dissolve completely.

o

o

Extract the aqueous bicarbonate layer with Ethyl Acetate to remove unreacted phenol.

[¢]

Acidify the aqueous layer again with HCI to reprecipitate the pure (2,6-Dimethoxy-
phenoxy)-acetic acid.

o Recrystallization: Recrystallize from Water/Ethanol (9:1) or Benzene/Petroleum Ether.

Workflow Visualization
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Figure 1: Synthesis and purification workflow emphasizing the bicarbonate wash as a critical
quality control step.

Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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The symmetry of the 2,6-dimethoxy substitution pattern simplifies the NMR spectrum, making it
a reliable identification tool.

1H NMR (CDCls, 400 MHz):

0 10.0-12.0 ppm (1H, br s): Carboxylic acid proton (-COOH). Broadening depends on water
content and concentration.

0 6.6—7.0 ppm (3H, m): Aromatic protons.

o Due to the symmetry (plane through C1-C4), the protons at C3 and C5 are chemically
equivalent. The proton at C4 is unique.

o Expect a Triplet (or dd) for H-4 and a Doublet for H-3/H-5.

0 4.6 ppm (2H, s): Methylene protons (-O-CH2-COOH). A sharp singlet.

0 3.8 ppm (6H, s): Methoxy protons (-OCHs). A strong singlet integrating for 6 hydrogens.

HPLC Method (Reverse Phase)

For purity assessment, a standard acidic mobile phase is required to suppress ionization and
prevent peak tailing.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.
» Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

» Mobile Phase B: Acetonitrile.

» Gradient: 10% B to 90% B over 15 minutes.

e Detection: UV at 210 nm (COOH) and 280 nm (Aromatic ring).

e Retention Time: Expect elution around 40-50% B due to moderate lipophilicity.

Part 4: Stability & Reactivity
Solid State Stability
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Stable under standard laboratory conditions (room temperature, desiccated). The ether linkage
is robust against oxidation.

Reactivity Profile

« Esterification: The carboxylic acid group is readily converted to esters (e.g., methyl, ethyl)
using standard Fischer esterification (MeOH/H™*) or coupling agents (EDC/NHS).

e Acid Chloride Formation: Reacts with Thionyl Chloride (SOCIz) to form (2,6-Dimethoxy-
phenoxy)-acetyl chloride. This is the activated form used in the synthesis of amide-linked
drugs (as seen in patent EPO062596A1).

o Ether Cleavage: The methoxy groups are stable to mild acid/base but can be cleaved by
strong Lewis acids (e.g., BBr3) to regenerate phenols, though this is rarely the desired
pathway.

Equilibrium Diagram

Free Acid (COOH)
Lipophilic
Soluble in Organic

Carboxylate (COO-)
Hydrophilic
Soluble in Water

pH > 3.2 (NaOH)
pH < 3.2 (HCl)

Click to download full resolution via product page

Figure 2: pH-dependent equilibrium shifts affecting solubility and extraction strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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